suppliers and price of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide
suppliers and price of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide
The following is an in-depth technical guide and market analysis for 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide , designed for researchers and procurement specialists in the pharmaceutical and agrochemical sectors.
Market Analysis, Synthesis Protocols, and Application Logic
Executive Summary
2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide (CAS: 379255-26-2 ) is a specialized organofluorine intermediate primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and novel pharmaceutical candidates.[1] Characterized by its highly functionalized acetanilide core, it serves as a critical "scaffold" for constructing complex heterocyclic systems, including benzoxazinones and N-phenylimides.
This guide provides a comprehensive breakdown of the compound’s supply chain, pricing models, synthesis pathways, and quality control parameters, ensuring that researchers can procure and utilize this material with high scientific integrity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Before engaging suppliers, verification of the compound's identity is paramount to avoid isomer confusion (e.g., distinguishing from the 4-fluorophenyl or 3-chloro isomers).
| Property | Data |
| Chemical Name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide |
| CAS Number | 379255-26-2 |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 222.04 g/mol |
| MDL Number | MFCD03147345 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
| Key Functional Groups |
Market Analysis: Suppliers & Pricing
Supply Chain Dynamics
This compound is classified as a Level 2 Intermediate —it is one step downstream from the commodity chemical 2-chloro-4-fluoroaniline. Consequently, its availability is often "Make-to-Order" (MTO) rather than "In-Stock" at major catalog houses, though specialized fluorine chemistry suppliers stock it.
Identified Suppliers
The following vendors have been identified as primary sources for research-grade material.
| Supplier | Catalog # | Grade | Availability |
| SynQuest Labs | 4648-7-33 | 95-98% | Inquire (US-based) |
| A2B Chem | AV90691* | 95% | Lead time 2-3 weeks |
| Ambinter | Custom | >95% | Custom Synthesis |
*Note: Catalog numbers may vary by batch/region. Always verify CAS 379255-26-2.
Price Modeling & Cost Estimation
Public pricing is opaque ("POA") due to the niche nature of the compound. However, a cost model can be derived from its precursor, 2-chloro-4-fluoroaniline (CAS 2106-02-7).[2][3]
-
Precursor Cost (Bulk): $20 – $40 USD / kg (Sourced from China/India).
-
Precursor Cost (R&D): $150 – $250 USD / 500g.
-
Synthesis Overhead: The chloroacetylation step is high-yielding (85-95%) but requires purification.
Estimated Market Price for Target (CAS 379255-26-2):
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R&D Scale (1g - 5g): $50 - $120 USD per gram.
-
Pilot Scale (100g - 1kg): $400 - $800 USD per kg.
-
Bulk Scale (>50kg): Negotiable, likely approaching $60-$90/kg depending on purity requirements.
Procurement Strategy: For quantities >100g, it is significantly more cost-effective to perform the synthesis in-house (if safety protocols permit) or contract a custom synthesis lab, as the markup on the catalog item is high.
Technical Synthesis Protocol
For laboratories opting to synthesize this material, the following protocol ensures high purity and minimizes side reactions (such as bis-acylation).
Reaction Logic
The synthesis utilizes a Schotten-Baumann type acylation . The nucleophilic aniline attacks the electrophilic carbonyl of chloroacetyl chloride. The base (Triethylamine or K
Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway for the acylation of 2-chloro-4-fluoroaniline.
Step-by-Step Protocol
-
Preparation:
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous preferred).
-
Reactants: 2-Chloro-4-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).
-
-
Execution:
-
Dissolve aniline in DCM (approx. 10 mL/g) and cool to 0°C in an ice bath.
-
Add Triethylamine slowly.
-
Add Chloroacetyl chloride dropwise over 30 minutes. Exothermic reaction—control temperature <10°C to prevent bis-acylation.
-
Allow mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
-
-
Work-up:
-
Quench with water.[4]
-
Wash organic layer with 1M HCl (to remove unreacted aniline) followed by saturated NaHCO
(to remove acid). -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or Toluene if necessary. Target purity >98%.
-
Quality Control & Validation (E-E-A-T)
To validate the procured or synthesized material, use the following expected analytical data.
| Method | Expected Signal / Characteristic |
| HPLC | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (Gradient).Retention: Elutes later than aniline precursor due to amide formation. |
| 1H NMR (DMSO-d6) | |
| Mass Spec (LC-MS) | [M+H]+: 222.0 / 224.0 (Characteristic Cl isotope pattern 3:1). |
| Melting Point | Expected range: 105°C – 115°C (Estimate based on analogs; verify experimentally). |
Critical Impurity to Watch:
-
Unreacted Aniline: Toxic and reactive. Ensure <0.1% by HPLC if used for biological screening.
Applications & Safety
Research Applications
-
Herbicidal Discovery: This compound is a structural analog to intermediates used in PPO inhibitors (e.g., Flumioxazin, Flumiclorac). The chloroacetamide tail is a "warhead" often used to cyclize into benzoxazinone or oxazine rings.
-
Medicinal Chemistry: Used as a covalent probe fragment. The
-chloroacetamide group can react with cysteine residues in proteins, making it useful for Targeted Covalent Inhibitor (TCI) design.
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.[5]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.[5]
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood). The chloroacetyl moiety is an alkylating agent; avoid inhalation.
References
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SynQuest Labs. Product Catalog: 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide (CAS 379255-26-2).[1] Retrieved from .
-
PubChem. Compound Summary: 2-Chloro-N-(4-fluorophenyl)acetamide (Analog Data). National Library of Medicine. Retrieved from .
-
ChemicalBook. 2-Chloro-4-fluoroaniline Synthesis and Suppliers. Retrieved from .
-
Stoll, A. H., & Knochel, P. (2008).[2] "Preparation of polyfunctional arylmagnesium reagents." Organic Letters, 10(1), 113-116.[2] (Reference for precursor synthesis).
-
BenchChem. Technical Data for 2-Chloro-4-fluoroaniline. Retrieved from .
Sources
- 1. CAS 379255-26-2 | 4648-7-33 | MDL MFCD03147345 | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | SynQuest Laboratories [synquestlabs.com]
- 2. 2-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Wholesale Chloro Price - Buy Reliable Chloro Price from Chloro Price Wholesalers On Made-in-China.com [mm.made-in-china.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4-fluoroaniline | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
